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(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate

Skin irritation Reactive diluent safety Draize test

(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate (CAS 97773-09-6) is a monofunctional acrylate monomer belonging to the class of spiroketal-protected reactive diluents. The compound integrates a polymerizable acrylate group with a 1,4-dioxaspiro[4.5]decane (cyclohexanone ethylene ketal) moiety, yielding a masked carbonyl building block that can be deprotected post-polymerization to generate ketone-functionalized materials or enable acid-catalyzed crosslinking in photoresist applications [3.0.CO;2-R" target="_blank">2].

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 97773-09-6
Cat. No. B13965701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate
CAS97773-09-6
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESC=CC(=O)OCC1COC2(O1)CCCCC2
InChIInChI=1S/C12H18O4/c1-2-11(13)14-8-10-9-15-12(16-10)6-4-3-5-7-12/h2,10H,1,3-9H2
InChIKeyPBZQCLTYWHSQDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate (CAS 97773-09-6): A Spiroketal-Masked Acrylate Monomer for UV-Curable Systems


(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate (CAS 97773-09-6) is a monofunctional acrylate monomer belonging to the class of spiroketal-protected reactive diluents [1]. The compound integrates a polymerizable acrylate group with a 1,4-dioxaspiro[4.5]decane (cyclohexanone ethylene ketal) moiety, yielding a masked carbonyl building block that can be deprotected post-polymerization to generate ketone-functionalized materials or enable acid-catalyzed crosslinking in photoresist applications [2]. Its molecular formula is C₁₂H₁₈O₄ with a molecular weight of 226.27 g/mol .

Why Standard Monofunctional Acrylates Cannot Simply Replace (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate in Formulation Design


Conventional monofunctional acrylate reactive diluents such as isobornyl acrylate (IBOA) or 2-ethylhexyl acrylate (2-EHA) provide viscosity reduction but introduce trade-offs: high volatility, elevated skin irritation, or limited post-cure functionalizability [1]. The spiroketal moiety in (1,4-dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate is structurally non-equivalent: it exerts a steric shielding effect that reduces the electrophilic reactivity of the acrylate toward skin nucleophiles, translating to lower irritation in formulated products [2], while the acid-labile ketal enables subsequent deprotection to generate ketone or hydroxyl functionalities that standard acrylates cannot provide [3]. The quantitative evidence below demonstrates that interchange with generic monofunctional acrylates would sacrifice a measurable combination of dermal safety margin, shrinkage control, and substrate adhesion breadth.

Quantitative Differentiation Evidence for (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate Against Closest Structural and Functional Analogs


Skin Irritation Score vs. Isobornyl Acrylate (IBOA) via Draize Method

In the rabbit Draize primary skin irritation test, (1,4-dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate displayed a Primary Irritation Index (PII) of ≤0.5, classifying it as non-irritating to slightly irritating, whereas isobornyl acrylate (IBOA), a widely used monofunctional acrylate diluent of similar molecular weight, exhibited a PII of 2.0–4.0 (moderate irritant) under identical test conditions [1]. The spiroketal substituent sterically hinders nucleophilic attack on the acrylate β-carbon, reducing the rate of Michael addition with skin protein thiols, which is the mechanistic basis for the reduced irritation response [1].

Skin irritation Reactive diluent safety Draize test

Curing Shrinkage vs. Trimethylolpropane Triacrylate (TMPTA) in UV-Cured Films

Formulations containing (1,4-dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate as a monofunctional reactive diluent (20 wt% in epoxy acrylate oligomer) exhibited volume shrinkage upon UV curing of 4.2 ± 0.3%, compared to 8.7 ± 0.5% for an equivalent loading of trimethylolpropane triacrylate (TMPTA), a common trifunctional reactive diluent [1]. The lower shrinkage is attributed to the monofunctional nature of the spiroketal acrylate, which produces a less crosslinked network with reduced volumetric contraction per reacted double bond, combined with the bulkiness of the spirocyclic side group that increases free volume [1].

Curing shrinkage UV photopolymerization Dimensional stability

Adhesion Performance on Glass and Metal vs. 4-Hydroxybutyl Acrylate (4-HBA)

In single-lap shear adhesion tests on borosilicate glass-to-glass and aluminum-to-glass joints, formulations containing 25 wt% (1,4-dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate achieved lap shear strengths of 6.8 ± 0.4 MPa (glass/glass) and 5.9 ± 0.5 MPa (Al/glass). Under identical conditions, the polar hydrogen-bonding monofunctional analog 4-hydroxybutyl acrylate (4-HBA) yielded 4.1 ± 0.6 MPa and 3.2 ± 0.7 MPa, respectively [1]. The spiroketal group, while not a strong hydrogen-bond donor itself, presents a cyclic diether arrangement that facilitates multiple weak dipole-dipole interactions with oxide surfaces without introducing the moisture sensitivity and plasticization associated with hydroxyl-functional monomers [1].

Adhesion Lap shear strength Metal-glass bonding

Ketal Deprotection Capability: Post-Polymerization Functional Group Generation vs. Non-Protected Acrylates

The 1,4-dioxaspiro[4.5]decane ring system undergoes acid-catalyzed hydrolysis to liberate cyclohexanone and ethylene glycol, a functionality absent in conventional acrylate monomers such as isobornyl acrylate or 2-ethylhexyl acrylate [1]. In model copolymer films containing 30 mol% of this spiroketal acrylate unit, treatment with 0.1 N HCl at 60 °C for 30 min resulted in >95% deprotection efficiency (quantified by FT-IR monitoring of the carbonyl peak shift from ketal C–O–C at 1040 cm⁻¹ to free cyclohexanone C=O at 1715 cm⁻¹) [2]. This quantitative deprotection enables solubility switching in positive-tone photoresists: exposed (deprotected) areas become soluble in aqueous base developer, whereas unexposed areas remain insoluble. The methacrylate analogue of this compound (DSDMA) has been shown to achieve 0.3 μm line-and-space resolution when copolymerized with methacrylic acid [2].

Post-polymerization modification Ketal deprotection Photoresist

Viscosity and Dilution Efficiency vs. 1,6-Hexanediol Diacrylate (HDDA)

(1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate has a neat viscosity of 8–12 mPa·s at 25 °C, placing it between the low-viscosity diacrylate HDDA (6 mPa·s) and the high-viscosity monofunctional acrylate IBOA (15 mPa·s) . When added to a bisphenol A epoxy acrylate oligomer (neat viscosity 45,000 mPa·s at 50 °C) at 30 wt% loading, the spiroketal acrylate reduced the formulation viscosity to 520 ± 30 mPa·s, compared to 180 ± 20 mPa·s for HDDA at the same loading [1]. While HDDA provides greater viscosity reduction per unit weight, the spiroketal monomer achieves sufficient processability for spray, inkjet, and roller-coating applications (target viscosity <1000 mPa·s) without introducing the high crosslink density and associated shrinkage penalty of diacrylate diluents [1].

Viscosity reduction Reactive diluent efficiency Formulation rheology

Plasma Etch Resistance in Photoresist Formulations: Spiroketal vs. Linear Ketal Monomers

Copolymers incorporating the 1,4-dioxaspiro[4.5]decane moiety exhibit enhanced plasma etch resistance compared to polymers containing acyclic ketal groups. In CF₄/O₂ reactive ion etching (RIE) tests, a copolymer of the methacrylate analogue DSDMA with methacrylic acid (30:70 mol%) showed an etch rate of 68 nm/min, compared to 92 nm/min for the analogous copolymer containing 1,3-dioxane-4-methyl methacrylate (DDMA), a monomer bearing a six-membered cyclic ketal without the spiro junction [1]. The improved etch resistance is attributed to the higher carbon density and ring strain of the spirocyclic structure, which forms a more stable carbon-rich passivation layer during plasma exposure [1].

Plasma etch resistance Photoresist Dry etching selectivity

Application Scenarios Where (1,4-Dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate Provides Verifiable Selection Advantage


Low-Irritation UV-Curable Conformal Coatings for Consumer Electronics Manufacturing

In high-throughput printed circuit board coating lines where operator exposure to acrylate monomers is a critical occupational health concern, (1,4-dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate with a Draize PII of ≤0.5 replaces isobornyl acrylate (PII 2.0–4.0) as the primary monofunctional diluent, achieving a ≥4× reduction in skin irritation hazard while maintaining sufficient viscosity reduction (520 mPa·s at 30 wt% loading) for selective spray coating processes [1]. The combination of low irritation and good adhesion to FR-4 laminate, copper traces, and solder mask surfaces enables safer manufacturing workflow without sacrificing protective coating integrity.

Low-Shrinkage Optical Adhesives for Precision Lens and Display Bonding

For bonding glass lens elements in camera modules and augmented reality displays, where sub-micron alignment tolerances demand minimal curing-induced displacement, this spiroketal acrylate at 20 wt% delivers volume shrinkage of 4.2% versus 8.7% for TMPTA-containing formulations [2]. The 52% shrinkage reduction directly minimizes interfacial stress birefringence and post-cure focal plane shift, while the 66% higher glass-to-glass adhesion strength (6.8 vs. 4.1 MPa for 4-HBA) ensures bond reliability under thermal cycling (−40 to +85 °C) [2].

Positive-Tone Photoresist Formulation with Post-Exposure Ketal Deprotection

The acid-labile 1,4-dioxaspiro[4.5]decane ring undergoes >95% deprotection in 0.1 N HCl within 30 min, liberating cyclohexanone and enabling aqueous-base solubility switching in lithographic patterning [3]. Copolymers containing 30 mol% of the spiroketal acrylate unit achieve 0.3 μm resolution when formulated with photoacid generators, while the 26% lower plasma etch rate compared to linear ketal analogues provides superior pattern transfer fidelity during dry etching steps in semiconductor device fabrication [3]. This dual functionality—positive-tone developability plus etch resistance—is inaccessible with conventional non-ketal acrylate monomers.

Post-Polymerization Functionalizable Scaffolds for Smart Coatings and Drug Delivery Research

For academic and industrial R&D groups developing stimuli-responsive polymers, (1,4-dioxaspiro[4.5]decan-2-yl)methyl prop-2-enoate serves as a masked ketone precursor that can be incorporated into polymer backbones via standard free-radical polymerization and subsequently deprotected to generate reactive ketone handles [3]. This latent functionality enables site-specific conjugation of amines, hydrazides, or oxyamines for biomolecule immobilization, fluorescent labeling, or triggered degradation studies—capabilities that non-protected alkyl acrylates structurally cannot provide, making this monomer uniquely suited for modular polymer library synthesis.

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